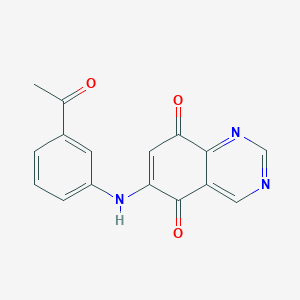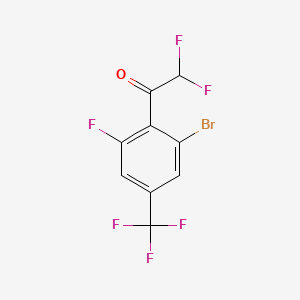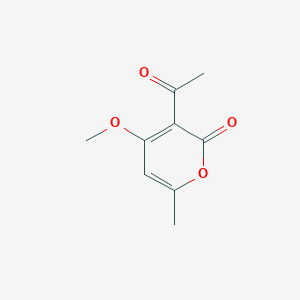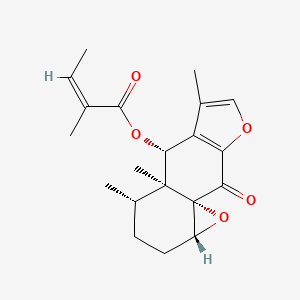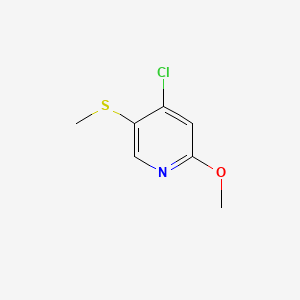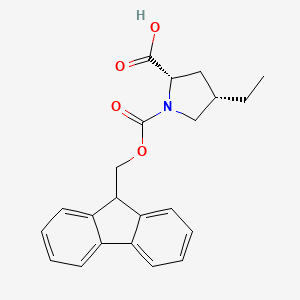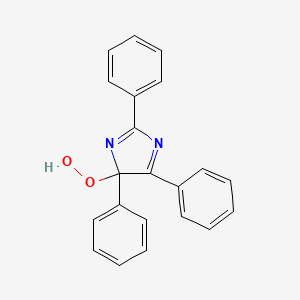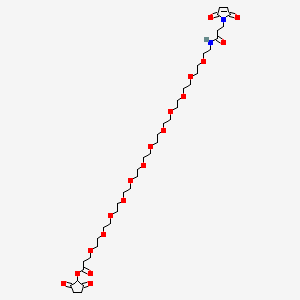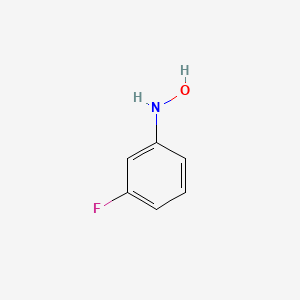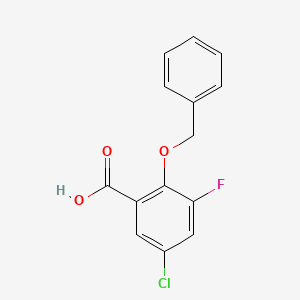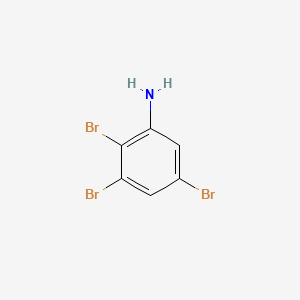
(R)-2-(chloroMethyl)Morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(chloroMethyl)Morpholine is a chiral compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The ®-2-(chloroMethyl)Morpholine compound is characterized by the presence of a chloromethyl group attached to the second carbon of the morpholine ring, and it exists in the ®-enantiomeric form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(chloroMethyl)Morpholine typically involves the chloromethylation of morpholine. One common method is the reaction of morpholine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like zinc chloride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ®-2-(chloroMethyl)Morpholine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, enantioselective synthesis methods may be employed to obtain the ®-enantiomer with high enantiomeric excess.
化学反応の分析
Types of Reactions
®-2-(chloroMethyl)Morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido-morpholine or thiocyanato-morpholine derivatives.
Oxidation Reactions: Products include hydroxymethyl-morpholine or formyl-morpholine derivatives.
Reduction Reactions: Products include methyl-morpholine or methylene-morpholine derivatives.
科学的研究の応用
®-2-(chloroMethyl)Morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical processes.
作用機序
The mechanism of action of ®-2-(chloroMethyl)Morpholine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can result in the inhibition or activation of enzymatic pathways, depending on the nature of the target. Additionally, the compound may induce the production of reactive oxygen species (ROS) in biological systems, contributing to its biological effects.
類似化合物との比較
Similar Compounds
(S)-2-(chloroMethyl)Morpholine: The enantiomer of ®-2-(chloroMethyl)Morpholine, which may exhibit different biological activities due to its chiral nature.
2-(bromoMethyl)Morpholine: A similar compound with a bromomethyl group instead of a chloromethyl group, which may have different reactivity and applications.
2-(hydroxyMethyl)Morpholine: A derivative with a hydroxymethyl group, which may have different chemical properties and uses.
Uniqueness
®-2-(chloroMethyl)Morpholine is unique due to its specific chiral configuration and the presence of the chloromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C5H10ClNO |
|---|---|
分子量 |
135.59 g/mol |
IUPAC名 |
(2R)-2-(chloromethyl)morpholine |
InChI |
InChI=1S/C5H10ClNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2/t5-/m0/s1 |
InChIキー |
DFFKLRFMZMGFBM-YFKPBYRVSA-N |
異性体SMILES |
C1CO[C@H](CN1)CCl |
正規SMILES |
C1COC(CN1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)
